molecular formula C13H10BrNO2 B085180 2-(4-Bromoanilino)benzoic acid CAS No. 13278-38-1

2-(4-Bromoanilino)benzoic acid

Cat. No.: B085180
CAS No.: 13278-38-1
M. Wt: 292.13 g/mol
InChI Key: OWWOJXUVGYXFIJ-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-bromoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromoanilino)benzoic acid typically involves a multi-step process starting from benzoic acid. One common method includes the nitration of benzoic acid to form nitrobenzoic acid, followed by reduction to aminobenzoic acid. The final step involves bromination to introduce the bromo group at the para position of the aniline ring .

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromoanilino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Benzoic Acids: Depending on the substituents introduced during the reactions.

    Aminobenzoic Acids: From reduction reactions.

Scientific Research Applications

2-(4-Bromoanilino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)benzoic acid in various applications depends on its chemical structure. In coupling reactions, for example, the bromo group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The anilino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromoanilino)benzoic acid is unique due to the presence of both the bromo and anilino groups on the benzoic acid core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

2-(4-bromoanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWOJXUVGYXFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303519
Record name 2-(4-Bromoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13278-38-1
Record name NSC158698
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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